

An In-depth Technical Guide to the Antimalarial Agent ELQ-316

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Compound of Interest

Compound Name: **ELQ-316**

Cat. No.: **B15561173**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

ELQ-316 is a potent, next-generation antimalarial compound belonging to the endochin-like quinolone (ELQ) class of drugs. It has demonstrated significant efficacy against various parasitic protozoa, including *Plasmodium falciparum*, *Toxoplasma gondii*, and *Babesia* species. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to **ELQ-316**. Detailed experimental protocols and visualizations of its biochemical pathway and experimental workflows are included to support further research and development efforts.

Chemical Structure and Properties

ELQ-316 is chemically identified as 6-fluoro-7-methoxy-2-methyl-3-(4-(4-(trifluoromethoxy)phenoxy)phenyl)quinolin-4(1H)-one. Its structure is characterized by a quinolone core with substitutions that are critical for its antiparasitic activity.

Chemical Structure:

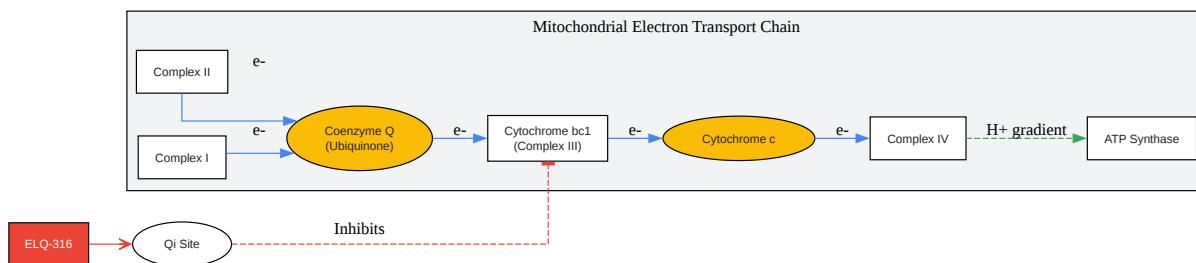
Molecular Formula: C₂₄H₁₇F₄NO₄

Molecular Weight: 459.39 g/mol

Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

ELQ-316 exerts its antiparasitic effect by targeting the mitochondrial electron transport chain. Specifically, it is a potent inhibitor of the cytochrome bc1 complex (Complex III).^{[1][2]} Evidence strongly indicates that **ELQ-316** binds to the Q_i (quinone reduction) site of cytochrome b, a subunit of the cytochrome bc1 complex.^{[1][3][4]} This inhibition disrupts the Q-cycle, halting electron transfer from ubiquinol to cytochrome c, which in turn collapses the mitochondrial membrane potential and inhibits ATP synthesis, ultimately leading to parasite death.

A mutation in the cytochrome b gene, resulting in a Thr222Pro amino acid substitution, has been shown to confer resistance to **ELQ-316** in *Toxoplasma gondii*, providing strong genetic evidence for its specific binding site.



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Mechanism of **ELQ-316** Action

Quantitative Data on Antiparasitic Activity

ELQ-316 has demonstrated potent activity against a range of apicomplexan parasites *in vitro*. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Efficacy of **ELQ-316** against *Toxoplasma gondii*

Parameter	Value	Reference Strain	Notes
IC ₅₀	0.007 nM	2F strain	Colorimetric quantitation of β -galactosidase-expressing parasites.
IC ₅₀	3.4 nM	RH Δ uprt strain	Crystal violet cell lysis assay.
EC ₅₀ (cytochrome bc1 inhibition)	0.041 nM	RH Δ uprt strain	Measurement of cytochrome c reduction in mitochondrial fragments.
EC ₅₀ (cytochrome bc1 inhibition)	41 pM	Parental strain	Measurement of cytochrome c reduction in mitochondrial fragments.

Table 2: In Vitro Efficacy of **ELQ-316** against Babesia Species

Parameter	Value	Species	Notes
IC ₅₀	48.10 nM	Babesia bigemina	In vitro culture growth inhibition assay.
IC ₅₀	0.002 - 0.1 nM	Various Babesia and Theileria species	Flow cytometry-based measurement of parasitized erythrocytes.

Table 3: In Vitro Efficacy of **ELQ-316** against *Besnoitia besnoiti*

Parameter	Value	Notes
IC ₅₀	7.97 nM	3-day growth assay in infected human foreskin fibroblasts.

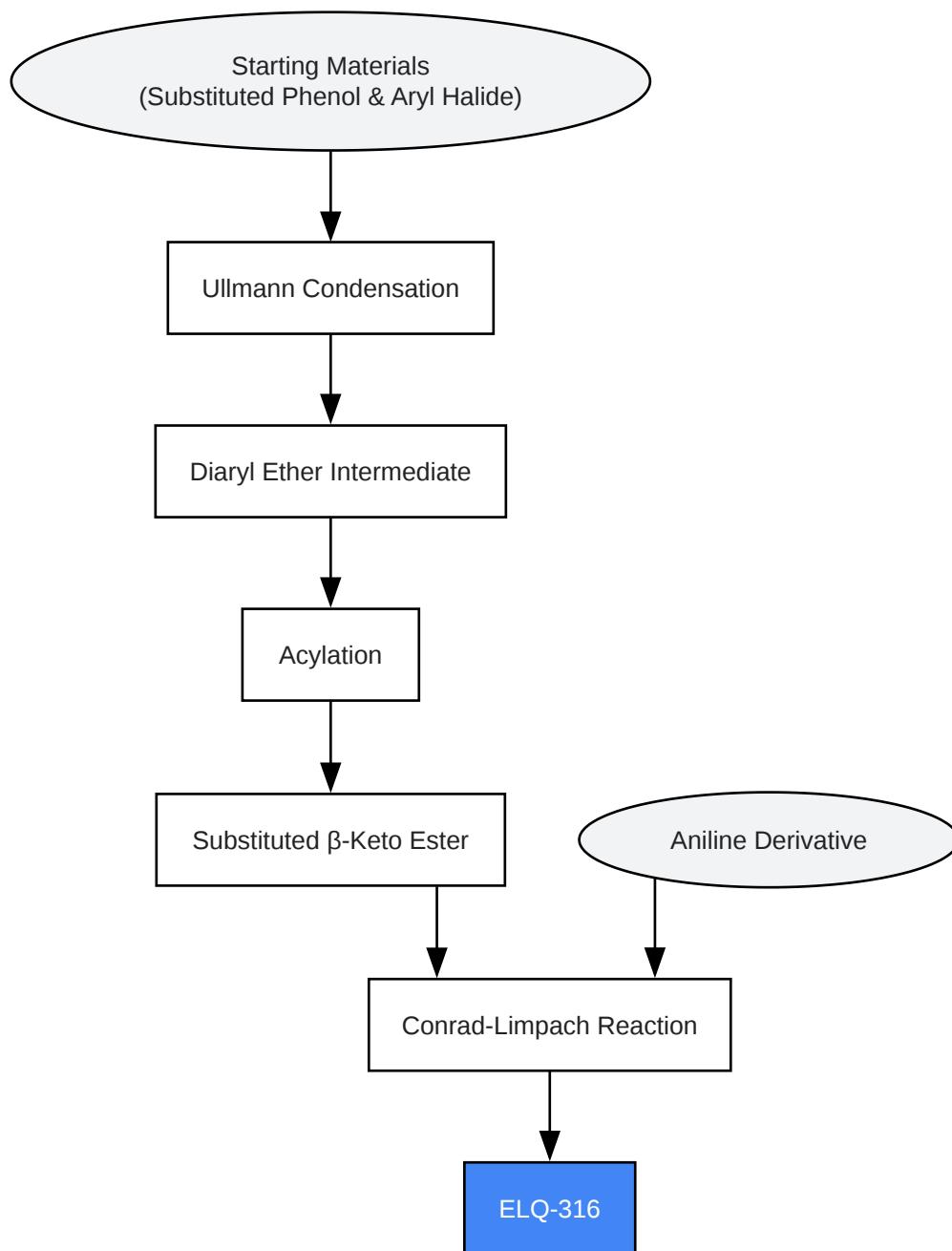
Experimental Protocols

Synthesis of ELQ-316

A scalable synthesis of **ELQ-316** has been developed, which is crucial for its potential large-scale production. The process generally involves a Conrad-Limpach reaction between a substituted β -keto ester and an appropriate aniline to form the quinolone core, followed by further modifications.

A detailed, multi-step synthetic route involves:

- Ullmann reaction: To form a diaryl ether intermediate.
- Acylation: To produce a substituted β -keto ester.
- Conrad-Limpach cyclization: Reaction with an aniline to form the 3-substituted 4(1H)-quinolone.



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Synthetic Workflow for **ELQ-316**

In Vitro Parasite Growth Inhibition Assay (Toxoplasma gondii)

This protocol is adapted from studies measuring the inhibitory concentration of **ELQ-316** against *T. gondii*.

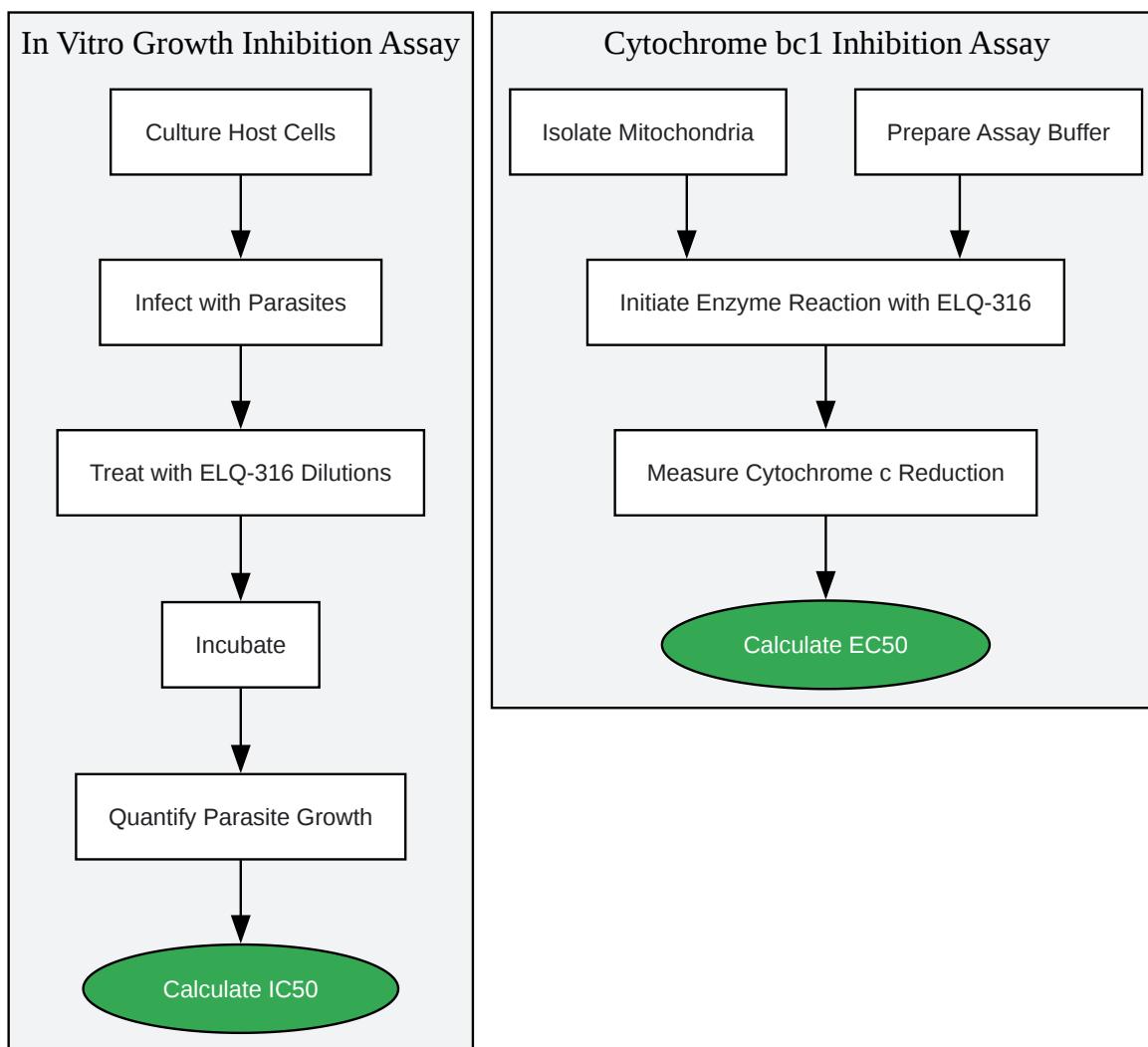
- Cell Culture: Human foreskin fibroblasts (HFF) are cultured in a suitable medium (e.g., DMEM with 10% fetal bovine serum) in 96-well plates until confluent.
- Parasite Infection: HFF monolayers are infected with *T. gondii* tachyzoites (e.g., RH strain) at a specific multiplicity of infection.
- Drug Treatment: A serial dilution of **ELQ-316** (typically in DMSO) is added to the infected cell cultures. Control wells receive DMSO vehicle alone.
- Incubation: Plates are incubated for a defined period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
- Quantification of Parasite Growth:
 - Crystal Violet Assay: The remaining viable host cells are stained with crystal violet. The amount of dye retained is proportional to the number of surviving cells, which is inversely related to parasite proliferation.
 - Reporter Gene Assay: If using a reporter strain (e.g., expressing β-galactosidase), a substrate is added, and the resulting colorimetric or luminescent signal is measured to quantify parasite numbers.
- Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a suitable model.

Cytochrome bc1 Complex Inhibition Assay

This biochemical assay directly measures the effect of **ELQ-316** on the enzymatic activity of the cytochrome bc1 complex.

- Isolation of Mitochondrial Fractions: Mitochondria are isolated from parasites through differential centrifugation.
- Assay Buffer: A suitable buffer containing a reducing substrate for the bc1 complex (e.g., decylubiquinol) and an oxidizing substrate (cytochrome c) is prepared.
- Enzyme Reaction: The reaction is initiated by adding the mitochondrial fraction to the assay buffer in the presence of varying concentrations of **ELQ-316**.

- Measurement of Cytochrome c Reduction: The reduction of cytochrome c is monitored spectrophotometrically by measuring the increase in absorbance at 550 nm over time.
- Data Analysis: The rate of cytochrome c reduction is calculated for each inhibitor concentration, and the half-maximal effective concentration (EC₅₀) is determined.

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Experimental Workflows

Conclusion

ELQ-316 is a highly potent antiparasitic agent with a well-defined mechanism of action targeting the cytochrome bc1 complex of various pathogenic protozoa. Its sub-nanomolar in vitro efficacy against *Toxoplasma gondii* and other parasites, combined with the development of scalable synthetic routes, positions it as a promising candidate for further preclinical and clinical development. The detailed data and protocols provided in this guide serve as a valuable resource for researchers in the field of antiparasitic drug discovery.

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References

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